- Synthesis of organic acids from homocitrate and homocitrate derivatives, World Intellectual Property Organization, , ,
Cas no 923-42-2 (1,2,4-Butanetricarboxylic acid)
1,2,4-Butanetricarboxylic acid Properties
Names and Identifiers
-
- 1,2,4-Butanetricarboxylic acid
- butane-1,2,4-tricarboxylic acid
- (+-)-3-carboxy-adipic acid
- (+-)-3-Carboxy-adipinsaeure
- 1,2,4-Tricarboxybutane
- 1,4-Butanetricarboxylic acid
- 3-Carboxyhexanedioic acid
- Butan-1,2,4-tricarbonsaeure
- carboxylate,42
- n-butane-1,2,4,tricarboxylic acid
- NSC 60127
- NSC 8447
- 1,2,4-Butanetricarboxylicacid
- NSC8447
- carboxylate, 42
- 3-Carboxyadipic acid
- 3-Carboxy-hexanedioic acid
- BDBM17781
- NSC60127
- SBB091067
- BBL002835
- STK378693
- Hexanedioic acid, 3-carboxy-
- Pentanedioic acid, 2-(carboxymethyl)-
- 2-[[(carboxymethylthio)-phenylmethyl]amino]benzoic acid
- LOGBRYZYTBQBTB-UHFFFAOYSA-N
- 3-Carboxyadipic acidButane-1,2,4-tricarboxylic acid
- NSC-8447
- F13201
- butane-1,2,4-tricarboxylicacid
- GS-3871
- DTXCID30229767
- 923-42-2
- DB-001547
- SCHEMBL28640
- AB01326321-02
- CS-W019093
- NCGC00332210-01
- MFCD00152304
- CHEMBL65860
- NSC-60127
- AKOS005448911
- DTXSID80278609
- +Expand
-
- MFCD00152304
- LOGBRYZYTBQBTB-UHFFFAOYSA-N
- 1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
- C(C(O)=O)C(C(O)=O)CCC(O)=O
Computed Properties
- 190.04800
- 3
- 6
- 6
- 190.048
- 13
- 221
- 0
- 0
- 1
- 0
- 0
- 1
- -0.9
- nothing
- 0
- 112
Experimental Properties
- 0.02670
- 111.90000
- 1.521
- 347.9 °C at 760 mmHg
- 117-120 °C (lit.)
- 178.4 °C
- Not determined
- Not determined
- 4.31±0.23(Predicted)
- 1.481
1,2,4-Butanetricarboxylic acid Security Information
- GHS07
- 3
- S26; S36
- R36/37/38
- Xi
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- Sealed in dry,Room Temperature
- 36/37/38
- Warning
1,2,4-Butanetricarboxylic acid Customs Data
- 2917190090
-
China Customs Code:
2917190090Overview:
2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1,2,4-Butanetricarboxylic acid Price
1,2,4-Butanetricarboxylic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
- Electrifying Adipic Acid Production: Copper-Promoted Oxidation and C-C Cleavage of CyclohexanolAngewandte Chemie, 2022, 61(50),,
Synthetic Circuit 4
- Preparation of 1,2,4-butanetricarboxylic acid, Japan, , ,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
- Photocatalytic Oxidation of Organic Compounds in Water by Using Ruthenium(II)-Pyridylamine Complexes as Catalysts with High Efficiency and SelectivityChemistry - A European Journal, 2013, 19(5), 1563-1567,
Synthetic Circuit 8
- The β-carotene-oxygen copolymer: Its relationship to apocarotenoids and β-carotene functionCanadian Journal of Chemistry, 2021, 99(9), 751-762,
Synthetic Circuit 9
- Preparation of polycarboxy compounds, European Patent Organization, , ,
Synthetic Circuit 10
- Prostanoids. VII. Trans-2,3-dicarboethoxycyclopentanone in the synthesis of prostaglandinsZhurnal Organicheskoi Khimii, 1984, 20(2), 301-12,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
- Prostaglandins. 3. Synthetic approaches to 11-deoxyprostaglandinsJournal of Organic Chemistry, 1982, 47(12), 2379-87,
Synthetic Circuit 14
- Purification of polycarboxylic acids, Federal Republic of Germany, , ,
Synthetic Circuit 15
- Fragmentation of some keto esters during reduction with aluminum isopropylateArmyanskii Khimicheskii Zhurnal, 1978, 31(6), 412-15,
Synthetic Circuit 16
Synthetic Circuit 17
- Addition of ω-carboxyalkyl radicals to olefins. Synthesis of di- and tricarboxylic acidsIzvestiya Akademii Nauk SSSR, 1974, (7), 1557-60,
Synthetic Circuit 18
- Syntheses of di- and triesters containing oxo groupsBulletin de la Societe Chimique de France, 1965, (1), 139-43,
Synthetic Circuit 19
- Study of the structure of butadiene polymers by means of ozonolysisJournal of the American Chemical Society, 1947, 69, 314-19,
Synthetic Circuit 20
1,2,4-Butanetricarboxylic acid Raw materials
- butanedioic acid
- 4-hydroxycyclohexane-1-carboxylic acid
- 1,2,4-Butanetricarboxylicacid, 1,2,4-trimethyl ester
- cyclohex-3-ene-1-carboxylic acid
- Pentanedioic acid,2-(cyanomethyl)-, 1,5-dimethyl ester
- 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid
1,2,4-Butanetricarboxylic acid Preparation Products
1,2,4-Butanetricarboxylic acid Suppliers
1,2,4-Butanetricarboxylic acid Related Literature
-
H. W. Melville J. Chem. Soc. 1941 414
-
2. Nucleophilic addition to (methyl α-chloroacrylate)tetracarbonyliron. Activation of a vinyl halideMarsha R. Baar,Bryan W. Roberts J. Chem. Soc. Chem. Commun. 1979 1129
-
3. Obituary notice: Edward Hope, 1886–1953S. G. P. Plant J. Chem. Soc. 1953 3730
-
Hongye Ye,Kangyi Zhang,Dan Kai,Zibiao Li,Xian Jun Loh Chem. Soc. Rev. 2018 47 4545
-
5. 159. Oxidation of [2 : 2 : 1]bicycloheptene-2 (norbornylene)S. F. Birch,W. J. Oldham,E. A. Johnson J. Chem. Soc. 1947 818
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Thomas Koop,Johannes Bookhold,Manabu Shiraiwa,Ulrich P?schl Phys. Chem. Chem. Phys. 2011 13 19238
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Jeongmin Jang,Hyejin Park,Haemin Jeong,Eunbi Mo,Yongbin Kim,Jeong Suk Yuk,Siyoung Q. Choi,Young-Wun Kim,Jihoon Shin Polym. Chem. 2019 10 1245
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8. NotesDouglas Clark,H. O. Pritchard,A. F. Trotman-Dickenson,O. M. Hilal,F. A. Saleh,W. I. Taylor,J. S. Little,A. G. Smith,B. R. Thomas,W. J. Rosenfelder,D. R. Hub,P. L. Robinson,A. A. Goldberg,R. S. Theobald,K. T. Potts,J. E. Saxton,E. F. G. Herington,A. B. Densham,P. J. Malden,W. Klyne,J. C. P. Schwarz,J. M. Tedder,P. A. H. Wyatt,D. H. Hey,John Honeyman,W. J. Peal,J. Grundy J. Chem. Soc. 1954 2633
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